molecular formula C6H8ClNO3S B11973689 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B11973689
M. Wt: 209.65 g/mol
InChI Key: KGECTDNDMNRUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorohydroxypropyl group attached to it. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 1,3-thiazolidine-2,4-dione with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial production, the process is scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted thiazolidine derivatives, oxidized ketones or aldehydes, and reduced alcohols or amines .

Scientific Research Applications

3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The chlorohydroxypropyl group can react with nucleophilic sites on proteins or enzymes, leading to the modification of their activity. The thiazolidine ring can also interact with metal ions or other cofactors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H8ClNO3S

Molecular Weight

209.65 g/mol

IUPAC Name

3-(3-chloro-2-hydroxypropyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C6H8ClNO3S/c7-1-4(9)2-8-5(10)3-12-6(8)11/h4,9H,1-3H2

InChI Key

KGECTDNDMNRUGB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CC(CCl)O

Origin of Product

United States

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